molecular formula C11H15NO B12879211 1-[2-(2,5-Dihydro-1H-pyrrol-1-yl)cyclopent-1-en-1-yl]ethan-1-one CAS No. 752205-95-1

1-[2-(2,5-Dihydro-1H-pyrrol-1-yl)cyclopent-1-en-1-yl]ethan-1-one

Cat. No.: B12879211
CAS No.: 752205-95-1
M. Wt: 177.24 g/mol
InChI Key: CEBGCRSCPSGADO-UHFFFAOYSA-N
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Description

1-(2-(2,5-Dihydro-1H-pyrrol-1-yl)cyclopent-1-en-1-yl)ethanone is a heterocyclic organic compound featuring a pyrrole ring fused to a cyclopentene ring with an ethanone substituent

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-(2,5-Dihydro-1H-pyrrol-1-yl)cyclopent-1-en-1-yl)ethanone typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a cyclopentenone derivative with a pyrrole derivative in the presence of a suitable catalyst. The reaction is often carried out in an organic solvent such as ethanol or acetonitrile, and may require heating to reflux temperatures to achieve the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the production process .

Chemical Reactions Analysis

Types of Reactions: 1-(2-(2,5-Dihydro-1H-pyrrol-1-yl)cyclopent-1-en-1-yl)ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the ethanone group to an alcohol.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-(2-(2,5-Dihydro-1H-pyrrol-1-yl)cyclopent-1-en-1-yl)ethanone has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(2-(2,5-Dihydro-1H-pyrrol-1-yl)cyclopent-1-en-1-yl)ethanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the structural modifications of the compound .

Comparison with Similar Compounds

Uniqueness: 1-(2-(2,5-Dihydro-1H-pyrrol-1-yl)cyclopent-1-en-1-yl)ethanone is unique due to its fused ring structure and the presence of both a pyrrole and an ethanone group. This combination of features imparts distinct chemical reactivity and potential for diverse applications in research and industry .

Properties

CAS No.

752205-95-1

Molecular Formula

C11H15NO

Molecular Weight

177.24 g/mol

IUPAC Name

1-[2-(2,5-dihydropyrrol-1-yl)cyclopenten-1-yl]ethanone

InChI

InChI=1S/C11H15NO/c1-9(13)10-5-4-6-11(10)12-7-2-3-8-12/h2-3H,4-8H2,1H3

InChI Key

CEBGCRSCPSGADO-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C(CCC1)N2CC=CC2

Origin of Product

United States

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